molecular formula C14H11N3O5 B5569429 Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate

Cat. No.: B5569429
M. Wt: 301.25 g/mol
InChI Key: CHVPPIVKDITDIK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a pyridine ring, and a carbamoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 3-amino-5-(pyridin-3-ylcarbamoyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoic acid.

Scientific Research Applications

Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-3-ylcarbamoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and pyridin-3-ylcarbamoyl groups allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-22-14(19)10-5-9(6-12(7-10)17(20)21)13(18)16-11-3-2-4-15-8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPPIVKDITDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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